![molecular formula C17H16N4O2 B1242527 2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one](/img/structure/B1242527.png)
2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(2,5-dimethylphenyl)methylidene]hydrazinyl]-3-hydroxy-4-quinazolinone is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Hypotensive Agents
Quinazolinone derivatives have been investigated for their potential as hypotensive agents. A study conducted by Kumar et al. (2003) synthesized a series of compounds related to quinazolinones and evaluated them for their hypotensive activity. The most active compound in this series demonstrated significant blood pressure-lowering effects, highlighting the potential of quinazolinones as hypotensive agents. The study emphasized the structure-activity relationship, showing that specific modifications to the quinazolinone structure could enhance its hypotensive activity Newer Potential Quinazolinones as Hypotensive Agents.
Tautomerism Studies
The tautomerism of quinazolinone derivatives, including structures similar to 2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one, has been studied using NMR techniques. Ghiviriga et al. (2009) explored the tautomerism of 2-hydrazono-3-phenylquinazolin-4(3H)-ones, providing insights into their chemical behavior in solution. Understanding the tautomerism of such compounds is crucial for their application in various scientific fields, as it affects their reactivity and interaction with biological targets Tautomerism of guanidines studied by (15)N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds.
Antioxidant Studies
The antioxidant properties of quinazolinone derivatives have also been explored. Al-azawi (2016) synthesized and characterized various quinazolin derivatives, including those similar to the compound , and assessed their antioxidant capabilities. The study found that some synthesized compounds exhibited significant antioxidant activity, comparable or superior to common antioxidants like ascorbic acid. This suggests the potential use of quinazolinones in developing new antioxidant agents Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives.
Antimicrobial Activity
Quinazolinone derivatives have also been assessed for their antimicrobial properties. A study by HurmathUnnissa and Reddy (2012) synthesized a series of quinazolin-4-one derivatives and evaluated their antibacterial and antifungal activities. The findings revealed that some compounds displayed significant activity against tested pathogens, indicating the potential of quinazolinones as antimicrobial agents Synthesis and Antimicrobial Screening of 3H-Quinazolin-4-Ones Containing 3-Methyl Pyrazolinone Moiety.
Corrosion Inhibition
Quinazolinone-based Schiff bases have been studied for their potential as corrosion inhibitors. Jamil et al. (2018) investigated the efficiency of quinazolinone Schiff bases in inhibiting mild steel corrosion in an acidic environment. The study found that these compounds were highly effective as corrosion inhibitors, with efficiencies reaching up to 96%. This suggests the utility of quinazolinone derivatives in protecting metals from corrosion, particularly in industrial applications Experimental and theoretical studies of Schiff bases as corrosion inhibitors.
Eigenschaften
Molekularformel |
C17H16N4O2 |
|---|---|
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
2-[(2E)-2-[(2,5-dimethylphenyl)methylidene]hydrazinyl]-3-hydroxyquinazolin-4-one |
InChI |
InChI=1S/C17H16N4O2/c1-11-7-8-12(2)13(9-11)10-18-20-17-19-15-6-4-3-5-14(15)16(22)21(17)23/h3-10,23H,1-2H3,(H,19,20)/b18-10+ |
InChI-Schlüssel |
IUDQGBJMAKMHPJ-VCHYOVAHSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)/C=N/NC2=NC3=CC=CC=C3C(=O)N2O |
SMILES |
CC1=CC(=C(C=C1)C)C=NNC2=NC3=CC=CC=C3C(=O)N2O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C=NNC2=NC3=CC=CC=C3C(=O)N2O |
Löslichkeit |
26.6 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-[4-(dimethylamino)phenyl]-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B1242444.png)
![5-Hydroxy-5-[8-(1-hydroxy-2-phenylethyl)dibenzofuran-2-yl]-1-pyrrolidin-1-ylpentan-1-one](/img/structure/B1242445.png)
![(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3E,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]-11-methyldodeca-2,4-dienamide](/img/structure/B1242446.png)
![3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide](/img/structure/B1242449.png)
![Bis[5-(dibutylamino)pentan-2-yl] carbonate](/img/structure/B1242450.png)

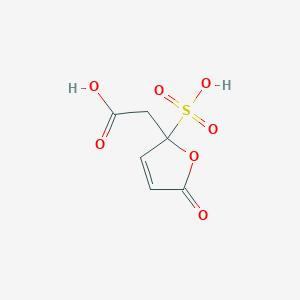
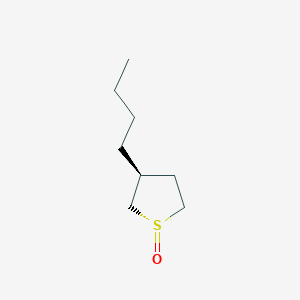
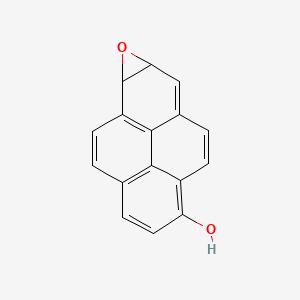
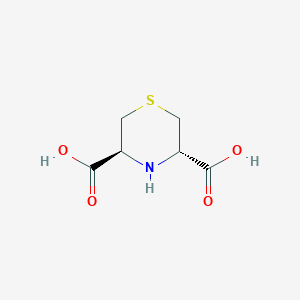
![N-[(E)-[(4R,7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B1242464.png)
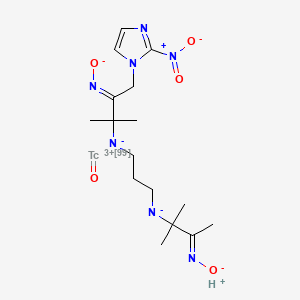
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B1242466.png)
![(E)-N-(4-methylpiperazin-1-yl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B1242467.png)